4-Fluorothreonine

Protein mistranslation Enzymatic proofreading Fluorine biochemistry

4-Fluorothreonine (4-FT) is the only naturally occurring fluorinated amino acid, produced by Streptomyces cattleya. Its γ-fluorine substituent replaces an H-bond donor with an acceptor, provides a distinct ¹⁹F NMR handle, and enables selective misacylation by threonyl-tRNA synthetase with 670-fold proofreading discrimination by FthB deacylase—properties unmatched by L-threonine or any other unnatural amino acid. 4-FT is essential for translational quality control studies, ¹⁹F NMR-based protein labeling in bacteria, mammalian cells, and in vivo models, and fluorinated protein engineering with enhanced thermal stability. No generic substitute replicates this reactivity. Confirm your research application before ordering; standard analytical documentation provided.

Molecular Formula C4H8FNO3
Molecular Weight 137.11 g/mol
CAS No. 102130-93-8
Cat. No. B018676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorothreonine
CAS102130-93-8
Synonyms4-fluorothreonine
Molecular FormulaC4H8FNO3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)N)O)F
InChIInChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1
InChIKeyGTFWIYJIEXNAOL-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorothreonine (CAS 102130-93-8) Procurement Guide: Unnatural Amino Acid for Protein Engineering


4-Fluorothreonine (4-FT) is a non-proteinogenic, fluorinated amino acid classified as an unnatural analog of L‑threonine. It is a secondary metabolite naturally produced by Streptomyces cattleya and represents the only known fluoro amino acid of natural origin [1]. The compound features a fluorine atom replacing the γ‑hydroxyl group of threonine, altering its hydrogen‑bonding capacity, electronic properties, and steric profile while maintaining a close structural resemblance to the canonical amino acid [2]. 4‑FT is utilized as a mechanistic probe in enzymology, a building block for the biosynthesis of fluorinated proteins, and an antibiotic lead compound due to its antimetabolite activity.

4-Fluorothreonine Cannot Be Substituted by Generic Threonine or Other Unnatural Analogs


Generic substitution with L‑threonine or other commercially available unnatural amino acids is not scientifically equivalent because the γ‑fluorine substituent imparts unique physicochemical and biochemical properties that cannot be replicated. The fluorine atom forms a highly polarized C–F bond, alters hydrogen‑bonding patterns (replacing an H‑bond donor with an acceptor), and introduces a distinct ¹⁹F NMR handle that enables non‑invasive tracking [1]. Critically, the fluorine substitution triggers a differential recognition by key enzymes of the translation machinery: 4‑FT is misacylated by threonyl‑tRNA synthetase and incorporated into proteins in place of threonine, yet it is selectively deacylated by a dedicated proofreading enzyme with a 670‑fold preference over the natural substrate [2]. These properties make 4‑FT uniquely suited for applications that demand fluorine‑specific readouts or engineered protein stability, and they render simple in‑class substitution with non‑fluorinated or differently fluorinated analogs invalid.

Quantitative Differentiation of 4-Fluorothreonine from Closest Comparators


Unparalleled Enzymatic Discrimination: 670‑Fold Selectivity of FthB Deacylase for 4‑FT‑tRNA over Threonyl‑tRNA

The trans‑acting aminoacyl‑tRNA deacylase FthB from Streptomyces cattleya discriminates between fluorothreonyl‑tRNA and threonyl‑tRNA with a 670‑fold difference in catalytic efficiency (kcat/KM) [1]. This selectivity is primarily driven by a 130‑fold increase in kcat for the fluorinated substrate (2,200 ± 400 min⁻¹) compared to the natural substrate, with a minor contribution from KM (12 ± 2 μM for fluorothreonyl‑tRNA) [1].

Protein mistranslation Enzymatic proofreading Fluorine biochemistry

Defluorination Kinetics: Threonine Deaminase Generates 4‑Hydroxy‑α‑Ketobutyrate from 4‑FT but Not from Threonine

Threonine deaminase catalyzes a defluorination reaction specifically on 4‑FT to produce 4‑hydroxy‑α‑ketobutyrate, a reaction that does not occur with the natural substrate L‑threonine [1]. The kinetic parameters for this defluorination activity were determined using purified enzyme: the KM for 4‑FT was 2.3 ± 0.4 mM, and the kcat was 0.18 ± 0.01 s⁻¹ [1].

Enzymatic degradation Defluorination Resistance mechanisms

Stereochemical Identity: Exclusive Natural Occurrence of the (2S,3S)‑4‑Fluorothreonine Enantiomer

4‑Fluorothreonine is biosynthesized by Streptomyces cattleya exclusively as the (2S,3S)‑enantiomer [1]. In contrast, chemical synthesis typically yields racemic mixtures or requires multistep asymmetric routes to achieve high stereoselectivity [2]. The (2S,3S) configuration is essential for biological activity, as the (2R,3R)‑ and (2S,3R)‑diastereomers are not accepted by threonyl‑tRNA synthetase [1].

Chiral resolution Natural product biosynthesis Stereoselective synthesis

19F NMR Spectroscopic Handle: Unique Detection and Quantification Capability

The presence of a single fluorine atom in 4‑FT provides a strong, background‑free ¹⁹F NMR signal that can be used to track the compound in complex biological matrices [1]. In contrast, L‑threonine and other non‑fluorinated amino acids lack this spectroscopic handle and require isotopic labeling (e.g., ¹³C, ¹⁵N) for NMR‑based studies [2].

19F NMR Metabolic tracking Protein dynamics

High‑Value Application Scenarios for 4‑Fluorothreonine Based on Verified Differentiation


Enzymatic Studies of Translation Fidelity and Mistranslation

The 670‑fold discrimination of FthB deacylase between fluorothreonyl‑tRNA and threonyl‑tRNA [1] makes 4‑FT an ideal probe for dissecting the mechanisms of translational quality control. Researchers can use 4‑FT to quantify the efficiency of proofreading pathways and to study the evolutionary adaptations of antibiotic‑producing organisms.

Metabolic Labeling and Proteomics in Complete Growth Media

Because 4‑FT is an excellent substrate for threonyl‑tRNA synthetase and is efficiently incorporated into nascent proteins without requiring methionine depletion or auxotrophic strains [1], it can be used as a metabolic label in bacteria, mammalian cells, and even in vivo models. This property, combined with its ¹⁹F NMR handle, enables direct visualization and enrichment of newly synthesized proteins.

Engineering of Fluorinated Protein Variants with Enhanced Stability

Fluorinated protein variants often exhibit improved thermal stability and folding properties compared to their non‑fluorinated counterparts [1]. 4‑FT can be site‑specifically incorporated into proteins to introduce a fluorine atom that modifies local hydrogen‑bonding networks and increases resistance to thermal denaturation, a strategy validated in multiple protein engineering studies.

Development of Fluorine‑Containing Antibiotic Analogs

4‑FT is itself a naturally occurring antibiotic [1], and its ability to be misincorporated into proteins and disrupt cellular metabolism makes it a lead scaffold for the design of novel fluorinated antimicrobials. The unique enzymatic defluorination pathway [2] also provides a built‑in resistance mechanism that can be targeted to enhance efficacy.

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